5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid
Overview
Description
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a furan ring and a phenoxy group substituted with chlorine and methyl groups
Biochemical Analysis
Biochemical Properties
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including phenol hydroxylases and catechol 1,2-dioxygenases . These interactions involve the cleavage of ether bonds and the subsequent metabolism of the compound into various intermediates. The nature of these interactions is primarily enzymatic, leading to the formation of metabolites such as 3,5-dichlorocatechol and 5-chloro-3-methylcatechol .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This results in altered gene expression and modulation of inflammatory responses in various cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It mimics the action of plant growth hormones, leading to uncontrolled growth and eventual cell death in susceptible cells . The compound’s mechanism of action involves the inhibition of specific enzymes and the activation of others, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound undergoes enzymatic degradation, leading to the formation of various metabolites . These metabolites can have different effects on cellular processes, depending on their concentration and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as phenol hydroxylases and catechol 1,2-dioxygenases, leading to the formation of metabolites like 3,5-dichlorocatechol and 5-chloro-3-methylcatechol . These metabolic pathways are essential for the compound’s breakdown and utilization within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in various cellular compartments . The distribution of the compound can influence its overall activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 2-furoic acid.
Etherification: 4-chloro-2-methylphenol is reacted with a suitable alkylating agent, such as chloromethyl methyl ether, to form 4-chloro-2-methylphenoxy methyl ether.
Coupling Reaction: The resulting ether is then coupled with 2-furoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification and coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: A related compound with similar structural features but different functional groups.
2,4-Dichlorophenoxyacetic acid: Another phenoxy acid with herbicidal properties.
Mecoprop: A phenoxy herbicide with a similar mode of action.
Uniqueness
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid is unique due to its specific combination of a furan ring and a phenoxy group with chlorine and methyl substitutions. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-[(4-chloro-2-methylphenoxy)methyl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4/c1-8-6-9(14)2-4-11(8)17-7-10-3-5-12(18-10)13(15)16/h2-6H,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZHOWDFRVZJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189573 | |
Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-89-6 | |
Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832739-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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